molecular formula C7H6N2O7S B1523814 4-Methanesulfonyl-2,6-dinitrophenol CAS No. 53559-50-5

4-Methanesulfonyl-2,6-dinitrophenol

Cat. No. B1523814
CAS RN: 53559-50-5
M. Wt: 262.2 g/mol
InChI Key: BCCYCIVHWRROCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methanesulfonyl-2,6-dinitrophenol is a chemical compound used for pharmaceutical testing . It is available for purchase from various suppliers .

Scientific Research Applications

Sulfenic Acids in the Gas Phase

A study on sulfenic acids, closely related to the sulfonic group in "4-Methanesulfonyl-2,6-dinitrophenol," investigated their electronic structure and thermal stability through photoelectron spectroscopy. Sulfenic acids demonstrate stability in the gas phase, offering insights into their potential applications in synthetic chemistry and environmental studies (Lacombe et al., 1996).

Anaerobic Biodegradability of Substituted Phenols

Research on the anaerobic biodegradability and toxicity of substituted phenols, including dinitrophenols, under methanogenic conditions, reveals the environmental impact of such compounds. This study provides a foundation for understanding the biodegradation pathways and environmental fate of "this compound" and related structures (O'Connor & Young, 1989).

Chemoselective N-Acylation Reagents

Investigations into chemoselective N-acylation reagents, including the use of methanesulfonyl amides, highlight the role of methanesulfonyl groups in synthetic organic chemistry. These reagents demonstrate good chemoselectivity, underscoring the potential utility of "this compound" in similar contexts (Kondo et al., 2000).

Methanotrophs and Methane Oxidation

Studies on methanotrophs, bacteria that use methane as their sole carbon source, and their role in methane oxidation provide insights into the biotechnological applications of methane-derived compounds. This research highlights the potential for exploiting methanesulfonyl-containing compounds in environmental biotechnology and greenhouse gas mitigation (Strong et al., 2015).

Safety and Hazards

While specific safety data for 4-Methanesulfonyl-2,6-dinitrophenol is not available, related compounds like methanesulfonyl chloride are known to be hazardous. They can cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

4-methylsulfonyl-2,6-dinitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O7S/c1-17(15,16)4-2-5(8(11)12)7(10)6(3-4)9(13)14/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCYCIVHWRROCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.